molecular formula C12H17NO2 B13355998 ((2R,4R)-4-(3-Methoxyphenyl)tetrahydrofuran-2-yl)methanamine

((2R,4R)-4-(3-Methoxyphenyl)tetrahydrofuran-2-yl)methanamine

Cat. No.: B13355998
M. Wt: 207.27 g/mol
InChI Key: HDMXNDBGAOLCNR-CMPLNLGQSA-N
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Description

((2R,4R)-4-(3-Methoxyphenyl)tetrahydrofuran-2-yl)methanamine is a chiral amine compound with a tetrahydrofuran ring substituted with a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2R,4R)-4-(3-Methoxyphenyl)tetrahydrofuran-2-yl)methanamine typically involves the following steps:

    Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Methoxyphenyl Group: This step often involves the use of Grignard reagents or other organometallic compounds to introduce the methoxyphenyl group onto the tetrahydrofuran ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

((2R,4R)-4-(3-Methoxyphenyl)tetrahydrofuran-2-yl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The methoxyphenyl group or the amine group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.

Scientific Research Applications

((2R,4R)-4-(3-Methoxyphenyl)tetrahydrofuran-2-yl)methanamine has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It can be used in studies to understand its biological activity and potential as a drug candidate.

    Industrial Applications: The compound may find use in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of ((2R,4R)-4-(3-Methoxyphenyl)tetrahydrofuran-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    (2R,4R)-4-Phenyl-2-tetrahydrofuranmethanamine: Similar structure but lacks the methoxy group.

    (2R,4R)-4-(4-Methoxyphenyl)tetrahydrofuran-2-yl)methanamine: Similar structure with the methoxy group in a different position.

    (2R,4R)-4-(3-Hydroxyphenyl)tetrahydrofuran-2-yl)methanamine: Similar structure with a hydroxy group instead of a methoxy group.

Uniqueness

((2R,4R)-4-(3-Methoxyphenyl)tetrahydrofuran-2-yl)methanamine is unique due to the specific positioning of the methoxy group on the phenyl ring, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

[(2R,4R)-4-(3-methoxyphenyl)oxolan-2-yl]methanamine

InChI

InChI=1S/C12H17NO2/c1-14-11-4-2-3-9(5-11)10-6-12(7-13)15-8-10/h2-5,10,12H,6-8,13H2,1H3/t10-,12+/m0/s1

InChI Key

HDMXNDBGAOLCNR-CMPLNLGQSA-N

Isomeric SMILES

COC1=CC=CC(=C1)[C@H]2C[C@@H](OC2)CN

Canonical SMILES

COC1=CC=CC(=C1)C2CC(OC2)CN

Origin of Product

United States

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